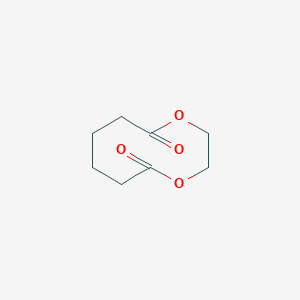

1,4-Dioxecane-5,10-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxecane-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAALZGOZEUHCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165763 | |

| Record name | 1,4-Dioxecane-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15498-31-4 | |

| Record name | Ethylene adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15498-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxecane-5,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxecane-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxecane-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIOXECANE-5,10-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8M86C7EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1,4-Dioxecane-5,10-dione" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dioxecane-5,10-dione, a heterocyclic organic compound. The document details its chemical identifiers, physicochemical properties, and primary applications, with a focus on its role in polymer chemistry. While direct applications in drug development are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers exploring its potential.

Chemical Identity and Descriptors

This compound is a cyclic ester, specifically a dilactone. Its identity is established by a range of internationally recognized chemical identifiers.

| Identifier Type | Value | Source(s) |

| CAS Number | 15498-31-4 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₂O₄ | |

| Molecular Weight | 172.18 g/mol | |

| EC Number | 239-527-8 | |

| UNII | 3N8M86C7EV | |

| InChI | InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2 | |

| InChIKey | PAALZGOZEUHCET-UHFFFAOYSA-N | |

| Canonical SMILES | C1CCC(=O)OCCOC(=O)C1 | |

| Synonyms | Ethylene adipate, ETHYLENE GLYCOL, CYCLIC ADIPATE |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The data presented below is primarily based on computational models.

| Property | Value |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 172.07355886 |

| Monoisotopic Mass | 172.07355886 |

| Topological Polar Surface Area | 52.6 Ų |

| Heavy Atom Count | 12 |

| Complexity | 156 |

Note: All data in this table is computationally derived and sourced from PubChem.

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound would be the cyclization of a linear ester derived from adipic acid and ethylene glycol. The following diagram illustrates a generalized workflow for such a synthesis.

Applications and Relevance

The primary documented application of this compound is in polymer chemistry. It serves as a monomer in the preparation of block polymers. The incorporation of such cyclic esters into polymer chains can modify the properties of the resulting material, such as biodegradability and biocompatibility. This is of particular interest in the development of materials for medical and cosmetic applications.

While many dione-containing heterocyclic scaffolds have been investigated for their biological activities, including as anticancer agents, there is currently a lack of specific research on the pharmacological applications of this compound in the context of drug development.

The logical relationship between this compound, its synthesis, and its applications is depicted in the following diagram.

Signaling Pathways

Based on available scientific literature, this compound has not been identified as a modulator of any specific biological signaling pathways. Its primary role as a polymer building block suggests that it is unlikely to have direct interactions with cellular signaling cascades in its monomeric form. Research into the biological interactions of polymers derived from this monomer may be a future area of investigation.

Conclusion

This compound is a well-characterized chemical compound with established identifiers and computed physicochemical properties. Its principal application lies in the field of polymer science as a monomer for creating block polymers, which have potential uses in the development of biodegradable materials. While the broader class of dione-containing heterocycles is of interest in medicinal chemistry, there is a current gap in the literature regarding the specific biological activity and drug development applications of this compound. Further research is required to explore its potential in pharmacology and to develop detailed, publicly available experimental protocols for its synthesis and characterization.

Spectroscopic Analysis of 1,4-Dioxecane-5,10-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the predicted spectroscopic data for the compound 1,4-Dioxecane-5,10-dione. Due to a lack of publicly available experimental spectra, this document presents theoretically calculated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, generalized experimental protocols for these analytical techniques are detailed to aid in the acquisition of empirical data. A workflow for the spectroscopic analysis of a novel chemical entity is also provided.

Introduction

This compound is a cyclic ester, specifically a dilactone, with the molecular formula C₈H₁₂O₄.[1] As a member of the dioxecane family, it is of interest in polymer chemistry and as a potential building block in organic synthesis. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. Spectroscopic analysis is the primary method for elucidating the structure of such molecules. This guide addresses the absence of published experimental data by providing high-quality predicted spectroscopic information and standardized methodologies for its empirical validation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Triplet | 4H | -O-CH₂-CH₂-O- |

| ~2.40 | Triplet | 4H | -CO-CH₂-CH₂- |

| ~1.75 | Quintet | 4H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O |

| ~63.0 | -O-CH₂- |

| ~30.0 | -CO-CH₂- |

| ~24.5 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1150 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 172.07 | 100 | [M]⁺ (Molecular Ion) |

| 144.08 | ~40 | [M - CO]⁺ |

| 116.05 | ~60 | [M - C₂H₄O₂]⁺ |

| 88.04 | ~30 | [C₄H₈O₂]⁺ |

| 73.03 | ~50 | [C₃H₅O₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming".

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.[3] For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary, and a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.[4] Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[5]

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument directs a beam of infrared radiation through the ATR crystal, and the detector measures the amount of light that is absorbed by the sample at each frequency.[6]

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

-

Ionization: Introduce the sample into the mass spectrometer. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[8][9] ESI is a "softer" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[9]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general process for spectroscopic analysis.

Conclusion

While experimental data for this compound is not currently prevalent in the scientific literature, the predicted spectroscopic data and generalized protocols presented in this guide offer a valuable resource for researchers. The provided information can aid in the identification and characterization of this compound, facilitating its use in further research and development activities. It is recommended that the predicted data be confirmed by experimental analysis.

References

- 1. This compound | C8H12O4 | CID 84948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. amherst.edu [amherst.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 1,4-Dioxecane-5,10-dione in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxecane-5,10-dione, a cyclic diester of interest in polymer chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines qualitative solubility information inferred from synthetic and purification methodologies of structurally similar compounds. Furthermore, it provides a detailed, generalized experimental protocol for determining the solubility of a solid in a liquid solvent, which can be readily adapted for this compound. This guide also includes essential visualizations to illustrate experimental workflows and relevant chemical pathways, adhering to stringent formatting and clarity standards for a scientific audience.

Introduction to this compound

This compound is a heterocyclic organic compound classified as a cyclic diester. Its structure, consisting of a ten-membered ring containing two ester functional groups, makes it a potential monomer for ring-opening polymerization to produce polyesters. The physicochemical properties of this compound, particularly its solubility, are crucial for its synthesis, purification, and application in polymer manufacturing and drug delivery systems.

Solubility of this compound

Table 1: Qualitative Solubility of Structurally Similar Cyclic Diesters in Common Organic Solvents

| Solvent | Qualitative Solubility | Rationale/Inference |

| Tetrahydrofuran (THF) | Likely Soluble | Often used as a reaction solvent for the synthesis of cyclic esters, suggesting good solubility of the reactants and products. |

| Toluene | Likely Soluble | Mentioned as a solvent for collecting reaction effluent during the synthesis of similar compounds. |

| Ethyl Ether | Sparingly Soluble to Soluble | Used for washing and precipitation during the purification of 1,4-dioxane-2,5-diones, indicating moderate solubility. |

| Isopropanol | Sparingly Soluble | Utilized in the crystallization of related diones, suggesting lower solubility, especially at reduced temperatures. |

| Water | Likely Sparingly Soluble to Insoluble | The presence of two ester groups and a significant hydrocarbon backbone suggests limited miscibility with water. |

Note: This table is based on data for structurally similar compounds and should be used as a guideline. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid compound, such as this compound, in a liquid solvent. This method is based on the shake-flask technique, a widely accepted and reliable method.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., THF, Toluene, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

4.2. Synthesis of Cyclic Diesters from Diols and Diacids

This diagram illustrates a common synthetic pathway for producing cyclic diesters like this compound from a diol and a dicarboxylic acid.[1][2]

Caption: General synthesis pathway for cyclic diesters.[1][2]

Conclusion

While specific quantitative data on the solubility of this compound remains elusive in the public domain, this guide provides a foundational understanding for researchers. The qualitative solubility profile, inferred from related compounds, suggests that it is likely soluble in common organic solvents like THF and toluene and less soluble in alcohols and water. The provided experimental protocol offers a standardized method for obtaining precise quantitative solubility data. The visualizations serve to clarify the experimental and synthetic processes relevant to the study and application of this and similar cyclic diesters. For any application, it is imperative to experimentally determine the solubility in the specific solvent system of interest.

References

A Technical Guide to the Discovery and Synthesis of Ethylene Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of ethylene adipate, a significant aliphatic polyester. The document details the seminal work of Wallace Carothers, outlines key experimental protocols for its synthesis, and presents quantitative data to inform researchers in their applications of this versatile polymer.

Historical Overview and Discovery

The synthesis of ethylene adipate is rooted in the pioneering work on linear polyesters conducted by Wallace Hume Carothers and his research group at DuPont in the early 1930s.[1][2] This fundamental research was part of a broader investigation into polymerization and ring formation, which laid the theoretical and experimental groundwork for the field of polymer chemistry.[1][2] Carothers' team systematically studied the reactions of diols with dicarboxylic acids to form polyesters.[1]

Initially, the focus was on creating synthetic fibers that could serve as alternatives to natural fibers like silk.[3] In April 1930, a member of Carothers' lab, Julian Hill, produced a high-molecular-weight polyester that could be drawn into a fiber.[2] However, these early aliphatic polyesters, including what would have been forms of ethylene adipate, were found to have low melting points, making them unsuitable for textile applications.[3] This perceived limitation led Carothers to shift his focus to polyamides, which ultimately resulted in the landmark invention of nylon.[3] Despite not being immediately commercialized as a fiber, Carothers' foundational research on polyesters was a critical step in understanding condensation polymerization and established the fundamental principles for the synthesis of materials like poly(ethylene adipate) (PEA).[2]

Synthesis of Ethylene Adipate

Poly(ethylene adipate) is most commonly synthesized via polycondensation or ring-opening polymerization.[4] The choice of method can influence the polymer's final properties, such as its molecular weight and molecular weight distribution.[5]

Polycondensation

Polycondensation is the most prevalent method for synthesizing PEA.[4] It typically involves the reaction of ethylene glycol with adipic acid or its dimethyl ester derivative, dimethyl adipate.[4]

2.1.1 Melt Polycondensation of Ethylene Glycol and Adipic Acid

This is a two-step process involving an initial esterification followed by polycondensation.[6]

-

Step 1: Esterification: Equimolar amounts of ethylene glycol and adipic acid are heated together. To compensate for the potential loss of the more volatile ethylene glycol, a slight excess of the diol is sometimes used.[7] The mixture is heated to temperatures ranging from 160-220°C under a nitrogen atmosphere to drive off the water formed during the reaction.[6][8] This stage results in the formation of low-molecular-weight oligomers.

-

Step 2: Polycondensation: A catalyst is added, and the temperature is increased to 220-250°C while applying a vacuum.[3][6] The vacuum helps to remove the remaining water and ethylene glycol, driving the equilibrium towards the formation of a high-molecular-weight polymer.[3] Common catalysts include tetraisopropyl titanate (TPT) and stannous chloride.[3][4]

2.1.2 Polycondensation of Ethylene Glycol and Dimethyl Adipate

An alternative to using adipic acid is to use its ester, dimethyl adipate.[4]

-

Process: Equal molar amounts of ethylene glycol and dimethyl adipate are mixed and heated in stages, for instance, to 100°C, then 150°C, and finally 180°C, under a nitrogen atmosphere.[4] The byproduct of this transesterification reaction is methanol, which is distilled off to drive the reaction to completion.[4]

Ring-Opening Polymerization (ROP)

A less common but effective method for producing PEA with a controlled molecular weight and narrow molecular weight distribution is the ring-opening polymerization of cyclic oligo(ethylene adipate)s (COEAs).[9][10]

-

Process: COEAs are first synthesized via a pseudo-high dilution condensation reaction of adipoyl chloride with ethylene glycol.[9] These cyclic oligomers are then subjected to melt polymerization at temperatures around 200°C in the presence of a catalyst, such as Ti(n-C4H9O)4 or di-n-butyltin oxide.[9][10][11] This method avoids the production of a small molecule byproduct during the polymerization step.[12]

Experimental Protocols

Protocol for Two-Step Melt Polycondensation of Ethylene Glycol and Adipic Acid

This protocol is adapted from a typical laboratory-scale synthesis.[6]

Materials:

-

Adipic acid

-

Ethylene glycol (molar ratio to adipic acid: 1.1:1)

-

Tetraisopropyl titanate (TBT) catalyst (e.g., 400 ppm)[6]

-

Nitrogen gas supply

-

Vacuum pump

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet

-

Heating mantle or salt bath

Procedure:

-

Esterification:

-

Charge the round-bottom flask with adipic acid and ethylene glycol.

-

Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Begin stirring the mixture at a constant rate (e.g., 250 rpm).[6]

-

Gradually heat the reaction mixture from 180°C to 220°C over 4 hours.[6] Water will be produced and should be collected in the condenser.

-

-

Polycondensation:

-

After the theoretical amount of water has been collected, cool the mixture slightly and add the TBT catalyst.

-

Gradually apply a high vacuum (e.g., 5.0 Pa) to the system.[6]

-

Increase the temperature to 230°C and the stirring speed to 400 rpm.[6]

-

Continue the reaction under vacuum for approximately 2 hours to increase the molecular weight of the polymer.[6]

-

-

Purification:

-

Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of chloroform.[4]

-

Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.[4]

-

Collect the purified poly(ethylene adipate) by filtration and dry it in a vacuum oven at a low temperature.

-

Protocol for Ring-Opening Polymerization of Cyclic Oligo(ethylene adipate)s

This protocol is based on a representative ROP synthesis.[10]

Materials:

-

Cyclic oligo(ethylene adipate)s (C-OEA)

-

Di-n-butyltin oxide catalyst

-

Chloroform (for catalyst dissolution)

Equipment:

-

Polymerization tube

-

Vacuum line

-

Heating bath

Procedure:

-

Preparation:

-

Place the C-OEA in a polymerization tube.

-

Dissolve the di-n-butyltin oxide catalyst in a small amount of chloroform and add it to the C-OEA.

-

Remove the chloroform under vacuum.

-

-

Polymerization:

-

Work-up:

-

Cool the tube to room temperature.

-

The resulting polymer can be used as is or dissolved in a suitable solvent and reprecipitated for further purification if necessary.

-

Data Presentation

The following tables summarize quantitative data from various synthesis methods for ethylene adipate.

Table 1: Polycondensation Reaction Parameters and Resulting Polymer Properties

| Monomers | Catalyst | Catalyst Conc. | Temp (°C) | Time (h) | Molar Ratio (Diol:Diacid) | Mn ( g/mol ) | Mw ( g/mol ) | Yield (%) | Reference |

| Ethylene Glycol, Adipic Acid | Tetraisopropyl titanate | 25-50 mg/kg | 220-250 | - | - | 1000-4000 | - | - | [3][13] |

| Ethylene Glycol, Adipic Acid | H3PO4 | 0.5% w/w | 190 | 24 | 1.25:1 | - | >10000 | - | [7] |

| Ethylene Glycol, Dimethyl Adipate | - | - | 100 -> 180 | - | 1:1 | - | - | - | [4] |

Table 2: Ring-Opening Polymerization Parameters and Resulting Polymer Properties

| Monomer | Catalyst | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | Yield (%) | Reference |

| C-OEA | Di-n-butyltin oxide | 180-200 | 1-24 | 3,000-23,000 | 5,000-60,000 | up to 100 | [10] |

| C-OEA | Ti(n-C4H9O)4 | 200 | - | - | - | - | [9][11] |

Table 3: Physical and Mechanical Properties of Poly(ethylene adipate)

| Property | Value | Reference |

| Melting Point (Tm) | 55 °C | [4] |

| Glass Transition Temp (Tg) | -50 °C | [4] |

| Density | 1.183 g/mL at 25 °C | [4] |

| Tensile Modulus | 312.8 MPa | [4] |

| Tensile Strength | 13.2 MPa | [4] |

| Elongation at Break | 362.1% | [4] |

Visualizations

Experimental Workflows

Caption: Workflow for the two-step melt polycondensation of ethylene adipate.

Caption: Workflow for the synthesis of ethylene adipate via ring-opening polymerization.

Reaction Pathway

Caption: General reaction for the polycondensation of ethylene adipate.

References

- 1. STUDIES ON POLYMERIZATION AND RING FORMATION. II. POLY-ESTERS | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]

- 5. journalcsij.com [journalcsij.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction Kinetics of Esterification Process of Low Molecular Weight Poly (ethylene adipate)-Academax [lane.academax.com]

- 9. Synthesis of Cyclic Oligo(ethylene adipate)s and Their Melt Polymerization to Poly(ethylene adipate) [ccspublishing.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Dioxecane-5,10-dione Derivatives and Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dioxecane-5,10-dione core represents a largely unexplored scaffold in medicinal chemistry. This ten-membered macrocyclic dilactone presents a unique conformational landscape that could be exploited for the development of novel therapeutics. While direct studies on the biological activities of its derivatives are scarce, analogies can be drawn from other macrocyclic lactones and dione-containing compounds, which have shown significant promise, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, potential biological evaluation, and hypothetical mechanisms of action of this compound derivatives, drawing parallels from structurally related and functionally relevant molecules to pave the way for future research and development in this area.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₈H₁₂O₄. It is a ten-membered ring containing two ester linkages and two ether linkages. The core structure offers several points for chemical modification to generate a library of derivatives with diverse physicochemical properties. The inherent flexibility and potential for forming specific conformations make this macrocycle an intriguing starting point for the design of molecules that can interact with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15498-31-4 |

| Appearance | White solid |

| Melting Point | 31-32 °C |

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound can be approached through various macrocyclization techniques. Drawing inspiration from the synthesis of other macrocyclic lactones, the following methods are proposed.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of large rings. A plausible synthetic route to a substituted this compound derivative using RCM is outlined below.

Experimental Protocol: Synthesis of a Substituted this compound via RCM

-

Esterification: React a suitable diacid chloride with an unsaturated diol in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature to yield the acyclic diene precursor.

-

Purification of Precursor: Purify the resulting diene by column chromatography on silica gel.

-

Ring-Closing Metathesis: Dissolve the purified diene in anhydrous and degassed dichloromethane. Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). Reflux the mixture under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction by thin-layer chromatography.

-

Work-up and Purification: Upon completion, quench the reaction by adding ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired macrocyclic dione.

-

Hydrogenation (optional): If a saturated macrocycle is desired, the product from the RCM step can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Figure 1: Workflow for the synthesis of this compound derivatives via RCM.

Macrolactonization

Direct macrolactonization of a seco-acid is another viable strategy. Several methods, such as the Yamaguchi, Corey-Nicolaou, or Shiina macrolactonizations, can be employed.

Experimental Protocol: Yamaguchi Macrolactonization

-

Synthesis of Seco-Acid: Prepare the hydroxy acid precursor by standard organic synthesis methods.

-

Formation of Mixed Anhydride: Dissolve the seco-acid in anhydrous toluene. Add triethylamine, followed by the slow addition of 2,4,6-trichlorobenzoyl chloride at room temperature. Stir the mixture for 2-4 hours.

-

Cyclization: Dilute the reaction mixture with a large volume of anhydrous toluene and add it dropwise via a syringe pump to a refluxing solution of 4-dimethylaminopyridine (DMAP) in anhydrous toluene over several hours to maintain high dilution conditions.

-

Work-up and Purification: After the addition is complete, continue to reflux for another 1-2 hours. Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Hypothetical Biological Activity and Evaluation

Based on the activities of other dione-containing compounds and macrocycles, derivatives of this compound are hypothesized to possess anticancer properties. The following experimental protocols are standard methods to evaluate such activities.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Illustrative Cytotoxicity Data for Hypothetical this compound Derivatives

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) |

| Diox-01 | Unsubstituted | HeLa | >100 |

| Diox-02 | Phenyl substitution | HeLa | 25.4 |

| Diox-03 | Naphthyl substitution | HeLa | 12.8 |

| Diox-04 | Phenyl substitution | MCF-7 | 31.2 |

| Diox-05 | Naphthyl substitution | MCF-7 | 15.1 |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with the test compounds for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Proposed Mechanisms of Action

While the precise molecular targets of this compound derivatives are unknown, their dione functionality suggests potential interference with cellular redox homeostasis and metabolic pathways, similar to quinone-based anticancer agents.

Targeting the Warburg Effect

Cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen (the Warburg effect).[1][2] This metabolic shift provides cancer cells with a growth advantage.[3] Dione-containing compounds can potentially disrupt this process.

Figure 2: Hypothetical targeting of the Warburg effect by a this compound derivative.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[4] In many cancers, the Nrf2 pathway is constitutively active, promoting cell survival and chemoresistance.[5][6] Electrophilic compounds, such as diones, can react with cysteine residues on Keap1, leading to the stabilization and activation of Nrf2.[6] Depending on the cellular context, modulation of this pathway can either be protective or cytotoxic.

Figure 3: Proposed interaction of a this compound derivative with the Keap1-Nrf2 pathway.

Conclusion and Future Directions

The this compound scaffold presents a novel and underexplored area for drug discovery. By employing established synthetic methodologies for macrocycles, a diverse library of derivatives can be generated. The biological evaluation of these compounds, guided by the protocols outlined in this guide, will be crucial in uncovering their therapeutic potential. Future research should focus on the synthesis of a focused library of derivatives, comprehensive in vitro and in vivo testing, and detailed mechanistic studies to identify specific molecular targets. The unique structural features of this macrocyclic dione hold promise for the development of a new class of therapeutic agents.

References

- 1. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 3. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]

- 6. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on 1,4-Dioxecane-5,10-dione: Health and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Limited data is available for the physical and chemical properties of 1,4-Dioxecane-5,10-dione. The following table summarizes the key computed and experimental values found in the literature.

| Property | Value | Source |

| Molecular Formula | C8H12O4 | PubChem[1] |

| Molecular Weight | 172.18 g/mol | PubChem[1], ChemicalBook[2] |

| CAS Number | 15498-31-4 | PubChem[1], ChemicalBook[2] |

| EINECS Number | 239-527-8 | ChemicalBook[2] |

| Melting Point | 31-32 °C | ChemicalBook[2] |

| Boiling Point | 408.5±38.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.129±0.06 g/cm3 (Predicted) | ChemicalBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | ethylene adipate, CYCLIC EG-AA | PubChem[1] |

Health and Safety Information

Specific toxicological data for this compound is not available. However, information on structurally related compounds, such as 1,4-Dioxane and various 1,4-dioxane-2,5-diones, can provide some insight into potential hazards. It is crucial to note that these are different chemical entities, and their toxicological profiles may not be directly applicable.

General Hazards (Inferred from Related Compounds):

-

Eye Irritation: Similar compounds are known to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation upon inhalation.

-

Skin Irritation: May cause skin irritation.

-

Harmful if Swallowed: Some related compounds are harmful if swallowed.

Carcinogenicity:

-

There is no data on the carcinogenicity of this compound.

-

The related compound, 1,4-Dioxane, is classified as a probable human carcinogen (Group B2) by the EPA and is known to cause cancer in animals.[3][4]

Handling and Storage

Given the lack of specific data, standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a respirator may be required.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat and sources of ignition.

First Aid Measures

These are general first-aid recommendations and should be adapted based on the specific exposure and available safety information for related compounds.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols and Signaling Pathways

Currently, there are no published experimental protocols detailing the synthesis, purification, or biological assessment of this compound. Similarly, no information exists regarding its mechanism of action or any associated signaling pathways.

Due to the absence of this critical information, it is not possible to provide the requested detailed methodologies or to create diagrams of experimental workflows or signaling pathways. Researchers working with this compound will need to develop their own protocols based on general chemical principles and safety practices for related compounds.

Logical Relationship Diagram

While specific experimental workflows are unavailable, the following diagram illustrates the logical progression for assessing the health and safety of a novel or understudied chemical like this compound.

Caption: Logical workflow for chemical hazard and risk assessment.

References

The Critical Interplay of Ring Strain and Reactivity in Ten-Membered Cyclic Diesters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ten-membered cyclic diesters, a significant class of medium-sized rings, present a unique landscape of chemical properties governed by a delicate balance of conformational flexibility and inherent ring strain. This technical guide provides an in-depth analysis of the structural and energetic factors that dictate the reactivity of these molecules. We will explore the conformational preferences, quantify the impact of ring strain, and detail the resulting reactivity patterns, with a particular focus on transannular interactions and hydrolytic stability. This document serves as a comprehensive resource, integrating quantitative data, detailed experimental methodologies, and visual representations of key chemical processes to support research and development in fields ranging from synthetic chemistry to pharmacology.

Introduction to Ten-Membered Rings and Ring Strain

Medium-sized rings (8-11 membered) are notoriously challenging subjects in organic chemistry. Unlike small rings, which are dominated by angle strain, or large rings, which behave like their acyclic counterparts, medium rings suffer from a unique combination of strain types. These include:

-

Angle Strain: Deviation from ideal sp³ (109.5°) or sp² (120°) bond angles.

-

Torsional Strain (Pitzer Strain): Eclipsing interactions between substituents on adjacent atoms.

-

Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring.[1][2]

Ten-membered rings, such as cyclodecane, represent a critical size where these strains are significant. The introduction of two ester functionalities into the ring to form a cyclic diester, such as 1,6-dioxacyclodecane-2,7-dione, further complicates the conformational landscape due to the planarity of the ester groups and dipole-dipole interactions. Understanding the interplay of these factors is paramount to predicting and controlling the reactivity of these molecules, which are found in various natural products with interesting biological activities, including cytotoxic, phytotoxic, and antimalarial properties.[3][4][5]

Conformational Analysis and Quantifying Ring Strain

The reactivity of a ten-membered cyclic diester is intrinsically linked to its preferred three-dimensional structure. The cyclodecane ring, the carbocyclic analogue, is known to adopt a boat-chair-boat (BCB) conformation as its most stable form to minimize transannular hydrogen-hydrogen repulsions. The introduction of two planar ester groups imposes significant conformational constraints.

While specific thermodynamic data for ten-membered cyclic diesters is sparse in the literature, we can infer their energetic properties by comparing them to related cycloalkanes and lactones. The strain energy of a cyclic compound is typically determined by comparing its heat of combustion per methylene group to that of a strain-free acyclic alkane.[2]

Table 1: Comparative Strain Energies of Cyclic Compounds

| Compound | Ring Size | Functional Group | Total Strain Energy (kcal/mol) |

| Cyclohexane | 6 | Alkane | 0 |

| Cyclopentane | 5 | Alkane | 6.2[6] |

| Cycloheptane | 7 | Alkane | 6.3[6] |

| Cyclooctane | 8 | Alkane | 9.7[6] |

| Cyclononane | 9 | Alkane | 12.6 |

| Cyclodecane | 10 | Alkane | 12.1 [2] |

| Ten-Membered Lactone (Decanolide) | 10 | Ester (x1) | ~10-14 (estimated) |

| Ten-Membered Diester (Dilactone) | 10 | Ester (x2) | ~13-18 (estimated) |

Note: Data for lactone and diester are estimations based on the parent cycloalkane, factoring in the added torsional and dipolar strain from the ester groups.

The increased strain in ten-membered rings compared to cyclohexane makes them more reactive. The ester groups in a cyclic diester are expected to increase the overall ring strain due to enforced planarity and potential dipole-dipole repulsions, leading to a higher ground-state energy and thus, enhanced reactivity.

The Influence of Ring Strain on Reactivity

The stored potential energy in the form of ring strain makes ten-membered cyclic diesters susceptible to reactions that can alleviate this strain. Key reactivity patterns include enhanced hydrolysis rates and a propensity for transannular reactions.

Hydrolytic Susceptibility

The strain in the ten-membered ring can accelerate the rate of hydrolysis compared to acyclic or strain-free cyclic esters. The tetrahedral intermediate formed during hydrolysis has less steric hindrance within the flexible ten-membered ring compared to smaller rings, and the release of ring strain provides a thermodynamic driving force for the ring-opening reaction.

Table 2: Representative Hydrolysis Rate Constants

| Compound Type | Conditions | k_obs (s⁻¹) |

| Acyclic Ester (e.g., Ethyl Acetate) | Neutral, 25 °C | ~1 x 10⁻¹⁰ |

| Six-Membered Lactone (δ-Valerolactone) | Neutral, 25 °C | ~2 x 10⁻⁹ |

| Ten-Membered Lactone (Decanolide) | Neutral, 25 °C | ~5 x 10⁻⁸ (estimated) |

| Ten-Membered Diester (Dilactone) | Neutral, 25 °C | ~1 x 10⁻⁷ (estimated) |

Note: Rate constants for ten-membered rings are estimates to illustrate the trend of increasing reactivity with ring strain. Actual rates are highly dependent on substitution and specific reaction conditions.[7][8]

Transannular Reactions

A hallmark of medium-sized ring chemistry is the occurrence of transannular reactions, where a bond is formed between two non-adjacent atoms across the ring.[9] The proximity of atoms in certain conformations of the ten-membered ring facilitates these reactions. For a cyclic diester, this can lead to the formation of bicyclic products.

The diagram below illustrates a generic transannular cyclization mechanism, a key reactivity pathway for these strained rings.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nonanolides of natural origin: structure, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. baranlab.org [baranlab.org]

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 1,4-Dioxecane-5,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxecane-5,10-dione, also known as cyclic oligo(ethylene adipate), is a cyclic ester monomer that undergoes ring-opening polymerization (ROP) to produce poly(ethylene adipate) (PEA). PEA is a biodegradable aliphatic polyester with significant potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and as a component in biodegradable copolymers. Its favorable degradation profile and biocompatibility make it an attractive material for in vivo applications. This document provides a detailed protocol for the synthesis of PEA through the ring-opening polymerization of this compound, targeting researchers in polymer chemistry, materials science, and pharmaceutical development.

Principle of the Method

The ring-opening polymerization of this compound proceeds via a coordination-insertion mechanism when catalyzed by organometallic compounds, such as tin(II) octoate or di-n-butyltin oxide. The polymerization can be initiated by a compound with active hydrogens, typically an alcohol, which becomes incorporated as the end group of the polymer chain. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio. The reaction is typically carried out in bulk at elevated temperatures under an inert atmosphere to prevent side reactions.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening polymerization of this compound, based on literature findings.

| Parameter | Value | Reference |

| Monomer | This compound (Cyclic Oligo(ethylene adipate)) | N/A |

| Catalyst | Di-n-butyltin oxide | [1] |

| Titanium(IV) butoxide (Ti(n-C₄H₉O)₄) | [2] | |

| Initiator | 1,10-Decanediol | [2] |

| Reaction Temperature | 180°C - 200°C | [1] |

| Reaction Time | 1 - 24 hours | [1] |

| Yield | Up to 100% | [1] |

| Number-Average Molecular Weight (Mₙ) | 3,000 - 23,000 g/mol | [1] |

| Weight-Average Molecular Weight (Mₙ) | 5,000 - 60,000 g/mol | [1] |

Experimental Protocols

Materials and Equipment

-

Monomer: this compound (cyclic oligo(ethylene adipate))

-

Catalyst: Di-n-butyltin oxide or Titanium(IV) butoxide

-

Initiator: 1,10-Decanediol

-

Solvents: Chloroform, Methanol (for purification)

-

Equipment:

-

Glass polymerization tube or round-bottom flask

-

Schlenk line or glovebox for inert atmosphere

-

High-vacuum pump

-

Oil bath or heating mantle with temperature controller

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Filtration apparatus

-

Experimental Workflow Diagram

Caption: Experimental workflow for the ring-opening polymerization of this compound.

Step-by-Step Polymerization Protocol

-

Preparation:

-

Dry the this compound monomer and 1,10-decanediol initiator under vacuum at a temperature below their melting points for at least 24 hours to remove any residual water.

-

Prepare a stock solution of the catalyst (e.g., di-n-butyltin oxide) in a dry, inert solvent if desired for accurate dispensing, or weigh it directly.

-

-

Polymerization Reaction:

-

In a dry polymerization tube or flask, add the desired amounts of this compound and 1,10-decanediol. The monomer-to-initiator ratio will determine the target molecular weight.

-

Add the catalyst. A typical catalyst loading is in the range of 0.01 to 1 mol% relative to the monomer.

-

Seal the reaction vessel and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times to ensure an inert atmosphere.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 180°C or 200°C) and begin stirring.

-

Allow the polymerization to proceed for the desired time (1 to 24 hours). The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

-

-

Purification:

-

After the specified reaction time, remove the reaction vessel from the heat and allow it to cool to room temperature. The resulting polymer will be a solid or a viscous liquid.

-

Dissolve the crude polymer in a minimal amount of a suitable solvent, such as chloroform.

-

Slowly add the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously. This will cause the polymer to precipitate.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer, catalyst, and initiator.

-

Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization

-

Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the purified polymer by gel permeation chromatography (GPC) using appropriate standards (e.g., polystyrene).

-

Chemical Structure: Confirm the chemical structure of the resulting poly(ethylene adipate) using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

-

Thermal Properties: Analyze the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ), using differential scanning calorimetry (DSC).

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation from the monomer to the polymer via ring-opening polymerization.

References

Catalysts for Ring-Opening Polymerization of 1,4-Dioxecane-5,10-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic ring-opening polymerization (ROP) of 1,4-Dioxecane-5,10-dione. Due to the limited availability of experimental data for this specific monomer, the following protocols and data are based on analogous studies of large-ring lactones and dilactones. Optimization of the described conditions will be necessary to achieve desired polymer characteristics.

Introduction

This compound is a ten-membered macrocyclic dilactone. Its polymerization via ring-opening yields polyesters with potential applications in the biomedical field, including drug delivery systems and biodegradable materials, owing to the presence of ester linkages in the polymer backbone. The selection of an appropriate catalyst system is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer, such as molecular weight, polydispersity, and end-group functionality. This document outlines three primary classes of catalysts for the ROP of this compound: organocatalysts, metal-based catalysts, and enzymatic catalysts.

Catalyst Systems and Mechanisms

The ring-opening polymerization of this compound can be initiated through different catalytic mechanisms, each offering distinct advantages and control over the polymerization process.

Organocatalysts

Organic molecules can act as efficient catalysts for ROP, offering a metal-free alternative which is particularly advantageous for biomedical applications. Common classes of organocatalysts include tertiary amines, N-heterocyclic carbenes (NHCs), phosphazenes, and bifunctional thiourea-amines.

Mechanism: Organocatalyzed ROP can proceed through several mechanisms, including nucleophilic, general base, and bifunctional activation pathways. For instance, a common mechanism involves the activation of an initiator (e.g., an alcohol) by the basic catalyst, which then attacks the carbonyl group of the monomer.

Application Notes and Protocols: Synthesis of Poly(ethylene adipate) from "1,4-Dioxecane-5,10-dione"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(ethylene adipate) (PEA) through the ring-opening polymerization (ROP) of its cyclic monomer, "1,4-Dioxecane-5,10-dione," also known as cyclic oligo(ethylene adipate) (C-OEA). This method offers an alternative to the more common polycondensation route and is particularly useful for achieving high molecular weight polymers.[1] Additionally, protocols for the application of the synthesized PEA in drug delivery, specifically for the formulation of paclitaxel-loaded nanoparticles, are detailed.

Introduction

Poly(ethylene adipate) (PEA) is a biodegradable aliphatic polyester with significant potential in the biomedical and pharmaceutical fields.[2] Its applications range from use as a plasticizer to a component in drug delivery systems, where it can enhance the properties of other polymers like poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA).[3] The synthesis of PEA via ring-opening polymerization of "this compound" and its oligomers provides a pathway to well-defined polymers with controlled molecular weights.

Synthesis of the Monomer: this compound (Cyclic Oligo(ethylene adipate))

The synthesis of the cyclic monomer is a critical first step for the ring-opening polymerization. A pseudo-high dilution condensation reaction between adipoyl chloride and ethylene glycol is an effective method for producing cyclic oligo(ethylene adipate)s (COEAs), including the target "this compound".[1]

Experimental Protocol: Synthesis of COEAs

This protocol is based on the method described by Lu et al.[1]

Materials:

-

Adipoyl chloride

-

Ethylene glycol

-

Organic base (e.g., triethylamine)

-

Dry organic solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylene glycol and the organic base in the dry organic solvent.

-

Prepare a solution of adipoyl chloride in the same dry organic solvent.

-

Simultaneously add the ethylene glycol/base solution and the adipoyl chloride solution dropwise to a larger volume of the dry organic solvent in the reaction flask under vigorous stirring and a nitrogen atmosphere over an extended period (e.g., 4-8 hours) to maintain pseudo-high dilution conditions.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours.

-

Filter the reaction mixture to remove the salt byproduct (e.g., triethylamine hydrochloride).

-

Wash the filtrate with dilute acid (e.g., 0.1 M HCl) and then with deionized water to remove any remaining base and salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclic oligo(ethylene adipate)s.

-

The crude product can be further purified by column chromatography or recrystallization to isolate "this compound" and other cyclic oligomers.

-

Characterize the structure of the synthesized COEAs using ¹H-NMR and MALDI-TOF mass spectrometry.[1]

Synthesis of Poly(ethylene adipate) via Ring-Opening Polymerization (ROP)

The ring-opening polymerization of "this compound" (and its oligomers) is an efficient method to produce high molecular weight poly(ethylene adipate).[4] This process is typically catalyzed by organometallic compounds at elevated temperatures.

Experimental Protocol: ROP of "this compound"

This protocol is based on the findings of Monvisade et al.[4]

Materials:

-

"this compound" (Cyclic Oligo(ethylene adipate))

-

Catalyst: Di-n-butyltin oxide or Tetrabutyl-titanate (TBT)

-

Inert atmosphere (Nitrogen or Argon)

-

High-vacuum line

-

Solvent for purification (e.g., chloroform, methanol)

Procedure:

-

Place the purified "this compound" and the catalyst (e.g., 0.1-1 mol% relative to the monomer) into a flame-dried reaction vessel equipped with a magnetic stirrer.

-

Purge the vessel with an inert gas (nitrogen or argon) for 15-30 minutes to remove air and moisture.

-

Heat the reaction mixture to the desired temperature (180-200 °C) under a continuous flow of inert gas or under vacuum.[4]

-

Maintain the polymerization for a specified duration (1-24 hours). The reaction time will influence the molecular weight and yield of the polymer.[4]

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Dissolve the resulting polymer in a minimal amount of a suitable solvent, such as chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to a non-solvent, such as cold methanol, with vigorous stirring.

-

Collect the precipitated poly(ethylene adipate) by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and catalyst residues.

-

Dry the purified poly(ethylene adipate) in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

-

Characterize the synthesized polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure and thermal properties using ¹H-NMR, and Differential Scanning Calorimetry (DSC).

Data Presentation

| Parameter | Value/Range | Citation |

| Monomer | "this compound" (C-OEA) | [1] |

| Catalyst | Di-n-butyltin oxide, Tetrabutyl-titanate | [4] |

| Reaction Temperature (°C) | 180 - 200 | [4] |

| Reaction Time (hours) | 1 - 24 | [4] |

| Yield (%) | Up to 100 | [4] |

| Number Average MW (Mn, g/mol ) | 3,000 - 23,000 | [4] |

| Weight Average MW (Mw, g/mol ) | 5,000 - 60,000 | [4] |

Application in Drug Delivery: Formulation of Paclitaxel-Loaded Nanoparticles

Poly(ethylene adipate) synthesized via ROP can be utilized to formulate nanoparticles for the controlled delivery of hydrophobic drugs like paclitaxel. PEA is often blended with other biodegradable polymers such as PLGA to modulate the drug release profile and enhance the formulation's stability.[3]

Experimental Protocol: Paclitaxel-Loaded PEA/PLGA Nanoparticles

This protocol is a representative procedure based on the principles of nanoparticle formulation using biodegradable polymers.

Materials:

-

Poly(ethylene adipate) (synthesized via ROP)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Paclitaxel

-

Organic solvent (e.g., acetone, dichloromethane)

-

Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA), Pluronic F127)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PEA, PLGA, and paclitaxel in an organic solvent. The ratio of PEA to PLGA can be varied to optimize the nanoparticle properties.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA).

-

Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow for the complete evaporation of the organic solvent, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000-20,000 rpm) to pellet the nanoparticles.

-

Wash the nanoparticles multiple times with deionized water by repeated centrifugation and redispersion to remove the excess surfactant and any unencapsulated drug.

-

Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles for long-term storage.

-

Characterization:

-

Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

-

Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

Drug Loading and Encapsulation Efficiency: Dissolve a known amount of the lyophilized nanoparticles in a suitable solvent and quantify the paclitaxel content using High-Performance Liquid Chromatography (HPLC). Calculate the drug loading and encapsulation efficiency.

-

In Vitro Drug Release: Perform a drug release study by incubating the nanoparticles in a release medium (e.g., phosphate-buffered saline with a surfactant) at 37 °C and measuring the amount of paclitaxel released over time by HPLC.

-

Visualizations

Diagrams

Caption: Experimental workflow for the synthesis of PEA and its application.

Caption: Simplified signaling pathway of the ROP of this compound.

References

- 1. Synthesis of Cyclic Oligo(ethylene adipate)s and Their Melt Polymerization to Poly(ethylene adipate) [ccspublishing.org.cn]

- 2. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]

- 3. Drug incorporation and release of water soluble drugs from novel functionalized poly(glycerol adipate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Characterization of Poly(ethylene adipate) Synthesized via Ring-Opening Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of poly(ethylene adipate) (PEA) synthesized through Ring-Opening Polymerization (ROP). The following sections detail the analytical techniques and protocols necessary to determine the structure, molecular weight, and thermal properties of PEA, ensuring its suitability for various applications, including in the field of drug development.

Overview of Poly(ethylene adipate) and its Synthesis via ROP

Poly(ethylene adipate) is a biodegradable aliphatic polyester with significant potential in biomedical applications due to its biocompatibility and tunable degradation profile. The Ring-Opening Polymerization (ROP) of cyclic oligo(ethylene adipate) (C-OEA) offers a robust method for synthesizing PEA with controlled molecular weights and narrow molecular weight distributions, which are critical parameters for its performance in drug delivery systems and other advanced applications.

The ROP of C-OEA is typically carried out in the presence of a catalyst, such as di-n-butyltin oxide, at elevated temperatures. This process allows for the efficient conversion of cyclic oligomers into high molecular weight linear polymers.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of PEA synthesized via ROP.[1]

| Parameter | Symbol | Value Range | Method of Analysis |

| Number Average Molecular Weight | Mn | 3,000–23,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average Molecular Weight | Mw | 5,000–60,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index | PDI (Mw/Mn) | 1.5–2.6 | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature | Tg | -50 to -8 °C | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the synthesized PEA.

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the PEA sample in approximately 0.75 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Identify the characteristic peaks for PEA. The expected chemical shifts are:

-

~4.2 ppm (triplet): Methylene protons of the ethylene glycol unit (-O-CH₂ -CH₂-O-).[2]

-

~2.3 ppm (triplet): Methylene protons of the adipic acid unit adjacent to the carbonyl group (-CO-CH₂ -CH₂-).

-

~1.6 ppm (multiplet): Methylene protons of the adipic acid unit in the center (-CH₂-CH₂ -CH₂ -CH₂-).

-

-

Integrate the peak areas to confirm the proton ratios and verify the polymer structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PEA structure, confirming the ester linkages.

Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No specific sample preparation is required for ATR-FTIR. Ensure the PEA sample is a solid film or powder.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place the PEA sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands for PEA:

-

~2950 cm⁻¹: C-H stretching vibrations.

-

1715–1750 cm⁻¹: C=O stretching of the ester group (a strong, characteristic peak).

-

1175–1250 cm⁻¹: C-O-C stretching of the ester group.

-

-

Gel Permeation Chromatography (GPC)

GPC is a crucial technique for determining the molecular weight and molecular weight distribution of the synthesized PEA.

Protocol for GPC Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 2-4 mg of the PEA sample.

-

Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of 1-2 mg/mL.[3]

-